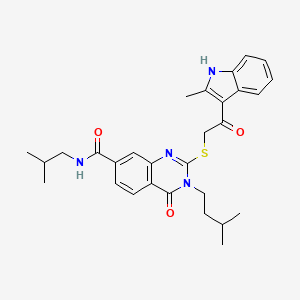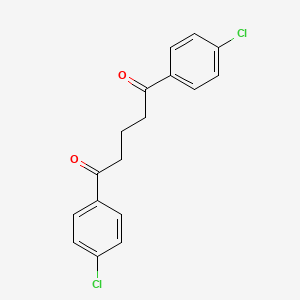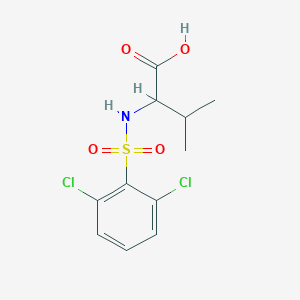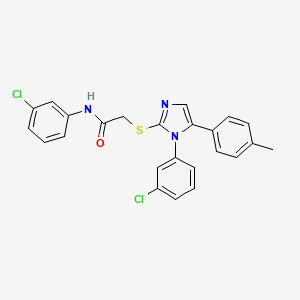![molecular formula C20H18FN5O5 B2481174 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1052610-49-7](/img/structure/B2481174.png)
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O5 and its molecular weight is 427.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiproliferative Evaluation
Research on similar compounds with the 3,4-dimethoxyphenyl motif and triazole-isoindoline hybrids has focused on developing novel antiproliferative agents. For instance, a study synthesized and evaluated the antiproliferative activity of triazole–isoindoline hybrids bearing a 3,4,5-trimethoxyphenyl moiety against four cancer cell lines (HepG2, HeLa, PC-3, and HCT116). These compounds showed significant potency, with some exhibiting a marked increase in activity compared to fluorouracil, suggesting their potential as novel antitumor agents. Structure–activity relationship studies indicated that specific modifications to the phenyl ring of the acetamide fragment could enhance antitumor activity (Li et al., 2018).
Radiosynthesis for Imaging Applications
Another area of application is the radiosynthesis of selective radioligands for imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for labelling with fluorine-18, has been reported for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This work highlights the potential of such compounds in developing diagnostic tools for neuroinflammation and neurological diseases (Dollé et al., 2008).
Enzymatic Modification for Antioxidant Capacity
The enzymatic modification of compounds related to 2,6-dimethoxyphenol has been explored to synthesize dimers with enhanced antioxidant capacity. This research demonstrates the potential of using laccase-mediated oxidation to produce bioactive compounds with significant antioxidant properties, suggesting a pathway for creating therapeutic agents or dietary supplements (Adelakun et al., 2012).
Structural Characterization for Material Science
In material science, the synthesis and structural characterization of isostructural compounds with specific substituents have been performed. Research in this area focuses on understanding the conformation and arrangement of molecules for potential applications in material design and pharmaceutical formulation. For example, the study of thiazole derivatives with fluorophenyl groups aims to elucidate their structural properties for further application in designing novel materials or drugs (Kariuki et al., 2021).
将来の方向性
特性
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5/c1-30-14-7-6-13(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-12-5-3-4-11(21)8-12/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIBDANQJVOQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
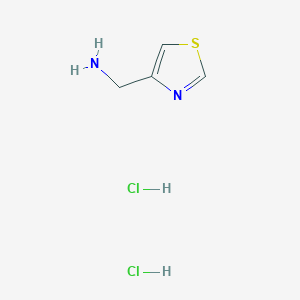
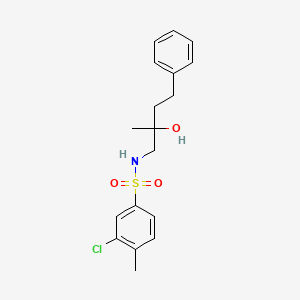
carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)


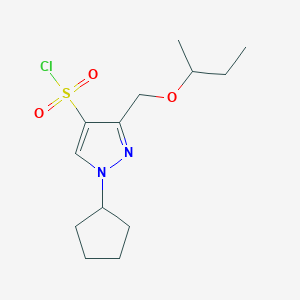

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2481105.png)
